[(4,6-Dimethylpyrimidin-2-yl)methyl](methyl)amine
Description
(4,6-Dimethylpyrimidin-2-yl)methylamine is a pyrimidine-derived amine featuring a 4,6-dimethylpyrimidine core substituted with a methyl(methyl)amine group at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets such as kinases and receptors .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13N3/c1-6-4-7(2)11-8(10-6)5-9-3/h4,9H,5H2,1-3H3 |
InChI Key |
BEWQACWJKDNGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with formaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4,6-Dimethylpyrimidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methylamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to DNA, potentially interfering with replication and transcription processes. It may also inhibit specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrimidine Core
4,6-Dimethylpyrimidin-2-amine (Simpler Analog)
- Structure : Lacks the methyl(methyl)amine side chain; features a primary amine at C2.
- Synthesis : Typically prepared via condensation reactions or functional group transformations (e.g., chlorination followed by amination) .
- Properties : Crystallographic data (e.g., bond lengths: C–N ≈ 1.34 Å, C–C ≈ 1.39 Å) indicate a planar pyrimidine ring with minimal steric hindrance from methyl groups .
- Applications : Serves as a precursor for more complex derivatives in drug discovery .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structure : Integrates a benzimidazole moiety at C2 via an amine linkage.
1-(4,6-Dimethylpyrimidin-2-yl)guanidine
- Structure : Substitutes the amine with a guanidine group.
- Synthesis : Produced via reaction of cyanamide derivatives with ammonium chloride under acidic conditions .
- Biological Relevance: Guanidine groups are known to enhance hydrogen-bonding capacity, which may improve affinity for phosphate-binding pockets in enzymes .
Substituent Effects on Physical and Chemical Properties
| Compound | Substituent at C2 | Melting Point (°C) | Key NMR Shifts (δ, ppm) | Solubility Profile |
|---|---|---|---|---|
| 4,6-Dimethylpyrimidin-2-amine | -NH2 | Not reported | NH2: ~5.5 (broad) | Moderate in polar solvents |
| 4,6-Dichloro-5-methoxypyrimidine | -Cl, -OCH3 | 313–315 | Cl: N/A; OCH3: ~3.8 (s) | Low in water |
| Bis(4,6-dimethylpyrimidin-2-yl)amine | -NH-(pyrimidinyl) | Not reported | Pyrimidine CH3: ~2.3–2.5 (s) | High in DMSO |
| (4,6-Dimethylpyrimidin-2-yl)methylamine (Inferred) | -CH2N(CH3)2 | ~100–120 (est.) | CH2N(CH3)2: ~2.2–2.4 (m) | High in organic solvents |
Key Observations :
- Methyl vs. Chlorine Substituents: Chlorine atoms (e.g., in 4,6-dichloro derivatives) increase molecular weight and polarity but reduce solubility in non-polar solvents .
- Amine vs. Guanidine : Guanidine derivatives exhibit higher basicity (pKa ~13) compared to primary amines (pKa ~9–10), influencing their protonation state in physiological conditions .
Biological Activity
(4,6-Dimethylpyrimidin-2-yl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound, focusing on its pharmacological applications.
Chemical Structure and Properties
The compound (4,6-Dimethylpyrimidin-2-yl)methylamine features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, and an amine group that enhances its reactivity. Its molecular formula is C₇H₁₁N₃, and it is classified under the category of pyrimidine derivatives, which are known for diverse biological activities.
1. Antimicrobial Properties
Pyrimidine derivatives, including (4,6-Dimethylpyrimidin-2-yl)methylamine, have demonstrated significant antimicrobial activity. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial and fungal strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Amino-6-methylpyrimidine | Antimicrobial | |
| 5-Methylthiazole-2-thiol | Antifungal | |
| (4,6-Dimethylpyrimidin-2-yl)methylamine | Potentially antimicrobial |
2. Cytotoxicity and Anticancer Activity
Studies suggest that compounds featuring the dimethylpyrimidine moiety may induce apoptosis in cancer cells. For example:
- Case Study : A study involving similar pyrimidine derivatives showed cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
3. Enzyme Inhibition
The amine group present in (4,6-Dimethylpyrimidin-2-yl)methylamine suggests potential enzyme inhibition capabilities. This could affect metabolic pathways crucial for disease progression.
Synthesis Methods
The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine can be achieved through several methods:
- Microwave-Assisted Synthesis : This method offers high yields (71–99%) and eco-friendly conditions using solvents like ethanol or water .
- Conventional Heating : While less efficient than microwave methods, traditional heating can still yield the compound but often at lower efficiencies (e.g., 68% yield) .
Research Findings and Case Studies
Recent research has highlighted the efficacy of similar compounds in various biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
